molecular formula C11H10ClNO4 B4190624 methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate

methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate

Cat. No. B4190624
M. Wt: 255.65 g/mol
InChI Key: UUFKGVOXEVYNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate, also known as MCMPA, is a herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the chemical family of phenoxyacetic acids, which are known for their selective herbicidal activity.

Mechanism of Action

The mechanism of action of methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate involves the disruption of plant growth by interfering with the synthesis of auxin, a hormone that regulates cell division and elongation. methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate binds to and inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids and the production of energy for plant growth. This leads to the accumulation of toxic levels of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects
methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has been shown to have a low toxicity to mammals and birds, but it can be harmful to aquatic organisms, including fish and amphibians. This is because methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate is highly soluble in water and can easily leach into nearby streams and rivers, where it can accumulate and cause harm to aquatic life. In addition, methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate can persist in the environment for several months, which can lead to long-term exposure to wildlife and humans.

Advantages and Limitations for Lab Experiments

Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has several advantages for use in lab experiments, including its high selectivity for broadleaf weeds and its low toxicity to mammals and birds. However, it also has some limitations, including its potential harm to aquatic organisms and its persistence in the environment.

Future Directions

There are several future directions for research on methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate, including the development of new synthesis methods that are more efficient and environmentally friendly. In addition, there is a need for further research on the impact of methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate on aquatic ecosystems and the long-term effects of exposure to humans and wildlife. Finally, there is a need to explore the potential use of methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate in other areas, such as medicine and biotechnology.

Scientific Research Applications

Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has been extensively studied for its herbicidal activity and its impact on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds, including dandelion, chickweed, and clover. In addition, methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has been shown to have a low toxicity to mammals and birds, making it a safe choice for use in agriculture.

properties

IUPAC Name

methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFKGVOXEVYNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.